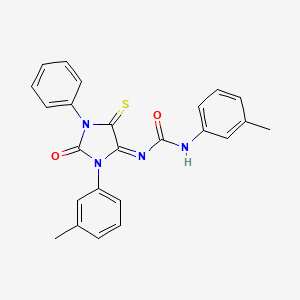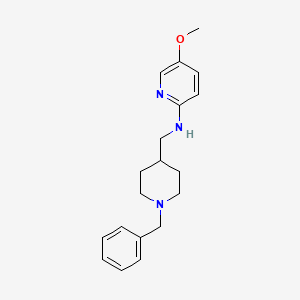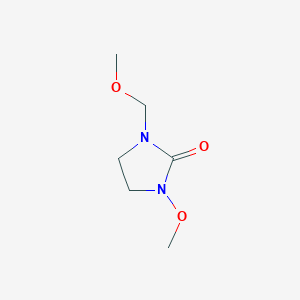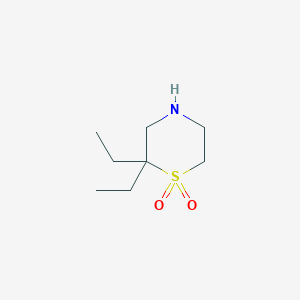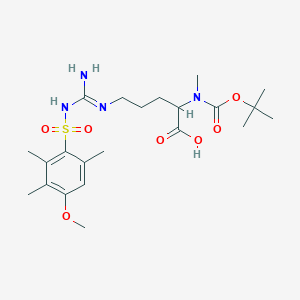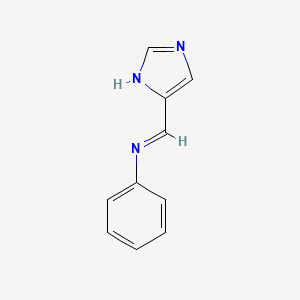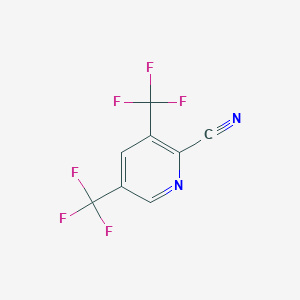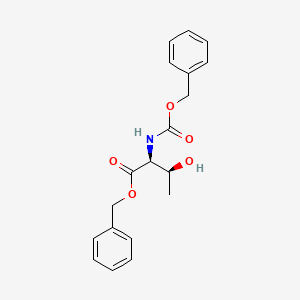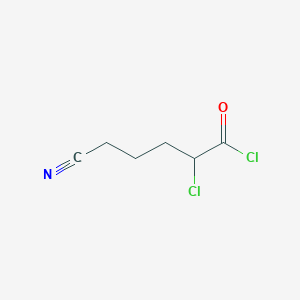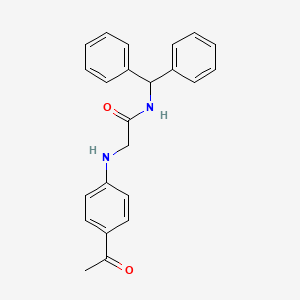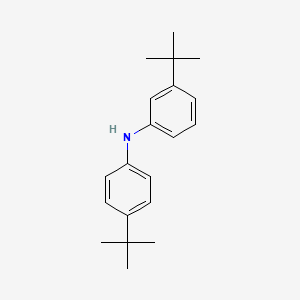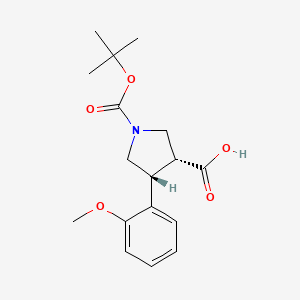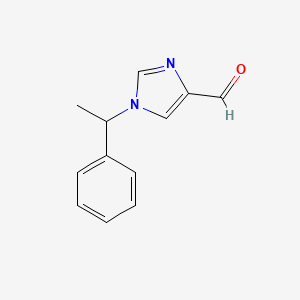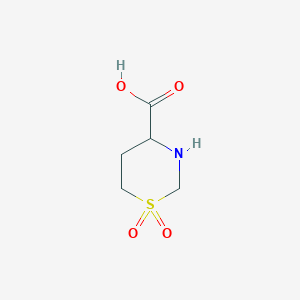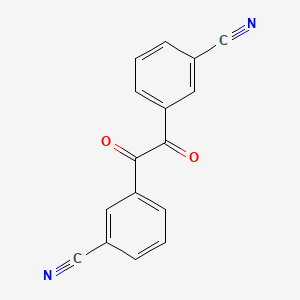
3,3'-Oxalyldibenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Oxalyldibenzonitrile is an organic compound with the molecular formula C16H8N2O2. It is characterized by the presence of two benzonitrile groups connected through an oxalyl linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
3,3’-Oxalyldibenzonitrile can be synthesized through the reaction of 3,3’-dibromobenzil with copper cyanide in N,N-dimethylformamide (DMF) at elevated temperatures. The reaction typically involves refluxing the mixture at 165°C for 24 hours, followed by purification through column chromatography .
Industrial Production Methods
化学反応の分析
Types of Reactions
3,3’-Oxalyldibenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
科学的研究の応用
3,3’-Oxalyldibenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3’-Oxalyldibenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing biochemical pathways and cellular processes. Detailed studies on its exact molecular targets and pathways are ongoing .
類似化合物との比較
Similar Compounds
4,4’-Oxalyldibenzonitrile: Similar structure but with different positional isomerism.
3,3’-Dicyanodiphenyl ether: Contains ether linkage instead of oxalyl.
3,3’-Dicyanobenzophenone: Contains a ketone group instead of oxalyl.
Uniqueness
3,3’-Oxalyldibenzonitrile is unique due to its oxalyl linkage, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature allows for specific interactions and applications that are not possible with other compounds .
特性
分子式 |
C16H8N2O2 |
|---|---|
分子量 |
260.25 g/mol |
IUPAC名 |
3-[2-(3-cyanophenyl)-2-oxoacetyl]benzonitrile |
InChI |
InChI=1S/C16H8N2O2/c17-9-11-3-1-5-13(7-11)15(19)16(20)14-6-2-4-12(8-14)10-18/h1-8H |
InChIキー |
OLKLRCQCWAGZNA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)C(=O)C2=CC=CC(=C2)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


